Orthogonal Reactivity – Number of Distinct Reactive Centers vs. Mono‑Functional Analogs
3-Bromo-5-ethynylbenzaldehyde possesses three chemically distinct reactive sites (aldehyde, aryl bromide, terminal alkyne) within a single molecule. In contrast, commonly used analogs such as 3-ethynylbenzaldehyde (CAS 77123-57-0) or 3-bromobenzaldehyde (CAS 3132-99-8) offer only two reactive handles. This structural difference allows the target compound to participate in three sequential, chemoselective transformations without intermediate protection/deprotection steps, whereas mono‑functional analogs would require separate building blocks and additional synthetic operations.
| Evidence Dimension | Number of orthogonally addressable reactive sites |
|---|---|
| Target Compound Data | 3 (aldehyde, aryl bromide, terminal alkyne) |
| Comparator Or Baseline | 3-ethynylbenzaldehyde: 2 (aldehyde, terminal alkyne); 3-bromobenzaldehyde: 2 (aldehyde, aryl bromide) |
| Quantified Difference | +1 reactive site |
| Conditions | Structural analysis based on functional group count; orthogonal reactivity is inferred from well‑established chemoselective transformation protocols for each functional class. |
Why This Matters
Each additional orthogonal reactive site can reduce the step count in a linear synthesis by at least one protection/deprotection sequence, directly impacting project timeline and cost per milligram of final compound.
